molecular formula C7H16ClN B1525579 3-Ethylpiperidine hydrochloride CAS No. 58531-32-1

3-Ethylpiperidine hydrochloride

Cat. No.: B1525579
CAS No.: 58531-32-1
M. Wt: 149.66 g/mol
InChI Key: PBOJWKBJOYERMC-UHFFFAOYSA-N
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Description

3-Ethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a white solid that is soluble in water and various organic solvents. This compound is a derivative of piperidine, a six-membered heterocyclic amine, with an ethyl group attached to the third carbon atom of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylpiperidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-ethylpiperidine with hydrochloric acid. The reaction typically takes place in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the solid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar principles but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale crystallization techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpiperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides or sulfonates.

Major Products Formed:

  • Oxidation: Piperidine-3-carboxylic acid or piperidine-3-one.

  • Reduction: Piperidine or other reduced derivatives.

  • Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

3-Ethylpiperidine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its role in the development of new drugs.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethylpiperidine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-Ethylpiperidine hydrochloride

  • 4-Ethylpiperidine hydrochloride

  • Piperidine hydrochloride

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Properties

IUPAC Name

3-ethylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-7-4-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOJWKBJOYERMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylpiperidine hydrochloride
Reactant of Route 2
3-Ethylpiperidine hydrochloride
Reactant of Route 3
3-Ethylpiperidine hydrochloride
Reactant of Route 4
3-Ethylpiperidine hydrochloride
Reactant of Route 5
3-Ethylpiperidine hydrochloride
Reactant of Route 6
3-Ethylpiperidine hydrochloride

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